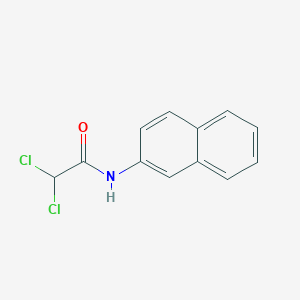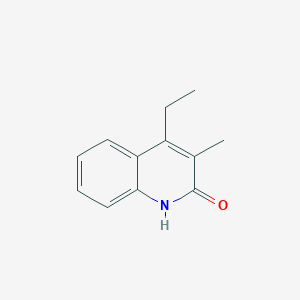
4-Arsenoso-2-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Arsenoso-2-nitroanisole is an organic compound characterized by the presence of arsenic and nitro functional groups attached to an anisole core
Preparation Methods
The synthesis of 4-Arsenoso-2-nitroanisole typically involves the nitration of anisole followed by the introduction of the arsenoso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the arsenoso group can be achieved through reactions involving arsenic trioxide and reducing agents under specific conditions .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often require stringent control of reaction parameters to minimize the formation of by-products and ensure the safety of the process.
Chemical Reactions Analysis
4-Arsenoso-2-nitroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the nitro group to amino or hydroxylamino derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the nitro group.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and strong bases for nucleophilic substitution. Major products formed from these reactions include 4-amino-2-nitroanisole and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-Arsenoso-2-nitroanisole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Arsenoso-2-nitroanisole involves its interaction with molecular targets such as enzymes and proteins. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
4-Arsenoso-2-nitroanisole can be compared with other nitroanisole derivatives such as 2-nitroanisole and 4-nitroanisole. While these compounds share similar structural features, the presence of the arsenoso group in this compound imparts unique chemical reactivity and biological activity. This makes it distinct from its counterparts and highlights its potential for specialized applications .
Similar compounds include:
- 2-Nitroanisole
- 4-Nitroanisole
- 2,4-Dinitroanisole
These compounds differ primarily in the number and position of nitro groups and the presence of other functional groups, which influence their chemical behavior and applications.
Properties
CAS No. |
5410-85-5 |
|---|---|
Molecular Formula |
C7H6AsNO4 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
4-arsoroso-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H6AsNO4/c1-13-7-3-2-5(8-10)4-6(7)9(11)12/h2-4H,1H3 |
InChI Key |
SMFDUQPULPMANJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[As]=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
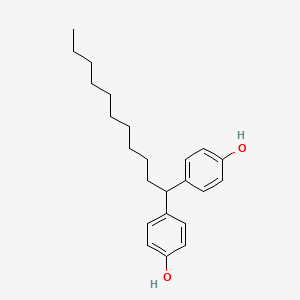
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
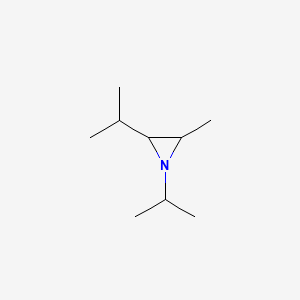
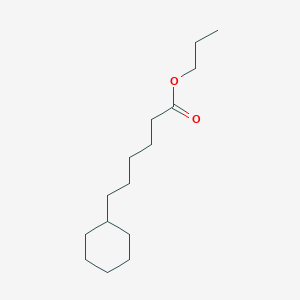
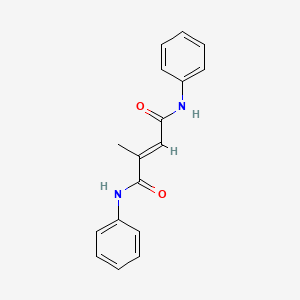
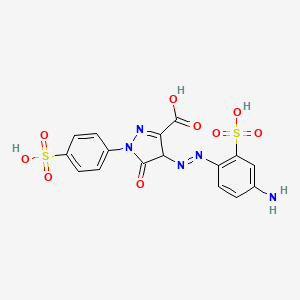
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
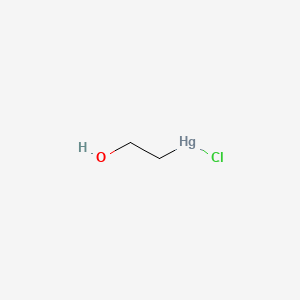
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
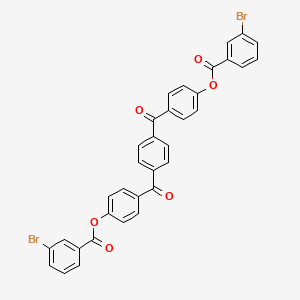
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
